molecular formula C13H13N5O2S2 B2697568 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1904198-37-3

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2697568
CAS No.: 1904198-37-3
M. Wt: 335.4
InChI Key: AIQPSFJKMWZAMS-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide is a heterocyclic compound . Its molecular formula is C~12~H~10~N~6~O~2~S~2~ . The compound contains a triazole nucleus, which is a five-membered aromatic azole chain composed of two carbon and three nitrogen atoms. Triazole derivatives exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system .


Molecular Structure Analysis

The molecular structure of this compound comprises a central triazole moiety. The thiophene group and pyridazinyl ring contribute to its overall architecture. To visualize the structure, refer to Fig. 1 in the literature .


Chemical Reactions Analysis

While specific chemical reactions for this compound are not directly available, it’s crucial to explore related literature to identify potential synthetic pathways, functional group modifications, and reactivity patterns. Researchers have investigated the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues. Further studies are needed to elucidate specific reactions involving this compound .

Scientific Research Applications

Synthetic Studies and Anti-asthmatic Activities

Research has shown that derivatives similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide have been synthesized and evaluated for their anti-asthmatic activities. These compounds, particularly ones with a gem-dialkyl or cycloalkylidene group, exhibited potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, highlighting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Herbicidal Activities

In agricultural chemistry, research into similar sulfonamide compounds has indicated their utility as herbicides. For example, studies on the herbicidal activity of various triazolopyrimidinesulfonamide derivatives have provided insights into the development of new herbicides with good activity against a range of species, emphasizing the importance of structure-activity relationships in the design of effective agricultural chemicals (Ren et al., 2000).

Inhibition of Human Carbonic Anhydrase Isozymes

Further investigations into sulfonamide compounds have explored their potential as inhibitors of human carbonic anhydrase isozymes, which are relevant in the treatment of various conditions, including glaucoma, epilepsy, and cancer. Studies have found that certain sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties exhibited low nanomolar activity against human carbonic anhydrase II, with implications for the development of new therapeutic agents (Alafeefy et al., 2015).

Anticancer Applications

Additionally, research into heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety, related to the core structure of this compound, has shown significant potential as anticancer drugs. These compounds have demonstrated moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer in vitro, suggesting their potential for development into effective anticancer therapies (El-Gendy et al., 2003).

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c19-22(20,10-1-2-10)14-7-13-16-15-12-4-3-11(17-18(12)13)9-5-6-21-8-9/h3-6,8,10,14H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPSFJKMWZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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